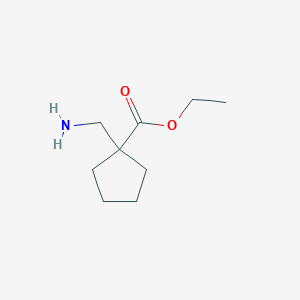
Ethyl 1-(aminomethyl)cyclopentanecarboxylate
Cat. No. B1343011
Key on ui cas rn:
99065-34-6
M. Wt: 171.24 g/mol
InChI Key: AKUKXMNTGXTIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05270317
Procedure details


20 g of ethyl 1-cyanocyclopentanecarboxylate are placed in 200 ml of a 10% solution of ammonia in ethanol and hydrogenated at 60° C. under a pressure of 100 bar in the presence of rhodium-on-alumina for 72 hours. After filtration on cellite® and evaporation, the residue is chromatographed on silica using a DCM/methanol/20% aqueous ammonia mixture (98/2/0.5; v/v/v) as the eluent.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].N>C(O)C.[Rh]>[NH2:2][CH2:1][C:3]1([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCCC1)C(=O)OCC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on cellite® and evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on silica using a DCM/methanol/20% aqueous ammonia mixture (98/2/0.5
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1(CCCC1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
